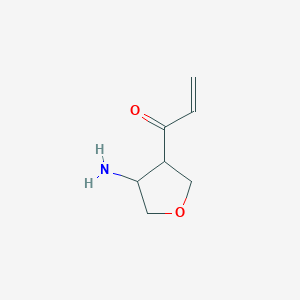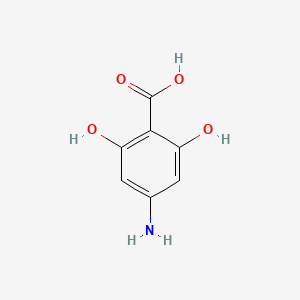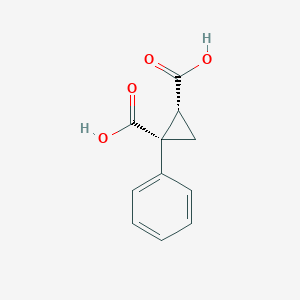
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and two carboxylic acid groups. The stereochemistry of this compound is denoted by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of phenyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The separation and purification of the enantiomers can be achieved through techniques such as chiral chromatography or crystallization using chiral resolving agents.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a model for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific chiral properties.
Wirkmechanismus
The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1S,2S)-1-phenylcyclopropane-1,2-dicarboxylic acid
- (1R,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid
Uniqueness
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its enantiomers and diastereomers may exhibit different reactivities and biological activities, making it a valuable compound for stereochemical studies and applications.
Eigenschaften
Molekularformel |
C11H10O4 |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1 |
InChI-Schlüssel |
CPBWKVACBJABJR-GZMMTYOYSA-N |
Isomerische SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
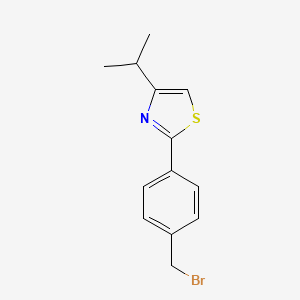

![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)
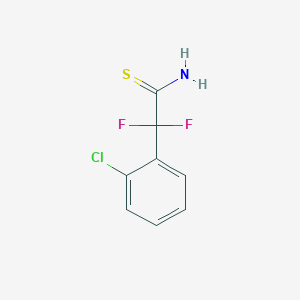
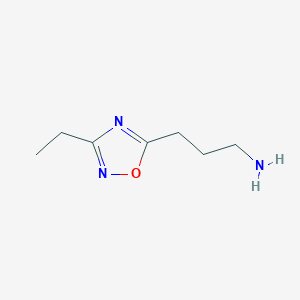
![2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid](/img/structure/B13155217.png)


